molecular formula C9H22N2O2 B12004199 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- CAS No. 102356-52-5

2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-

Cat. No.: B12004199
CAS No.: 102356-52-5
M. Wt: 190.28 g/mol
InChI Key: MOLASALLZSDMCN-UHFFFAOYSA-N
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Description

2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is an organic compound with the molecular formula C₉H₂₀N₂O₂. This compound is characterized by the presence of both amino and butoxy functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- typically involves the reaction of 2-propanol with 1-[(2-aminoethyl)amino]-3-butoxy- reagents under controlled conditions. One common method includes the following steps:

    Starting Materials: 2-Propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:

    Raw Materials: Bulk quantities of 2-propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.

    Catalysts and Solvents: Use of industrial-grade catalysts and solvents to facilitate the reaction.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the butoxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Another alkanolamine with similar properties but different applications.

    1-(2-Aminoethylamino)-2-propanol: Shares structural similarities but differs in functional groups and reactivity.

Uniqueness

2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is unique due to its combination of amino and butoxy groups, which confer distinct chemical reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

102356-52-5

Molecular Formula

C9H22N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-aminoethylamino)-3-butoxypropan-2-ol

InChI

InChI=1S/C9H22N2O2/c1-2-3-6-13-8-9(12)7-11-5-4-10/h9,11-12H,2-8,10H2,1H3

InChI Key

MOLASALLZSDMCN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CNCCN)O

Origin of Product

United States

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